Cas no 937605-05-5 (2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid)

2-(7-Ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid is a synthetic indole derivative with a phenylbutanoic acid moiety, exhibiting potential as an intermediate in pharmaceutical and biochemical research. Its structural features, including the ethyl-substituted indole core and keto-acid functionality, make it a versatile building block for the synthesis of more complex molecules. The compound may serve as a precursor in the development of bioactive agents, particularly those targeting indole-related pathways. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship studies. The presence of both carboxylic acid and ketone groups offers opportunities for further derivatization, enhancing its utility in medicinal chemistry and drug discovery applications.
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid structure
937605-05-5 structure
Product Name:2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid
CAS No:937605-05-5
MF:C20H19NO3
MW:321
CID:4666315
Update Time:2025-06-22

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid

2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI77422-1mg
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid
937605-05-5 >97%
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$189.00 2024-07-18
A2B Chem LLC
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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937605-05-5 97%
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Key Organics Ltd
MS-10734-1MG
2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid
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Key Organics Ltd
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Key Organics Ltd
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2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid
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Key Organics Ltd
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Additional information on 2-(7-ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic acid

2-(7-Ethyl-1H-indol-3-yl)-4-oxo-4-phenylbutanoic Acid: A Comprehensive Overview

The compound 2-(7-Ethyl-1H-indol-3-yl)-4-Oxo-4-Phenylbutanoic Acid (CAS No: 937605-05-5) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its indole moiety and phenylbutanoic acid structure, has garnered attention due to its unique properties and diverse applications. Recent studies have highlighted its role in drug discovery, particularly in the development of bioactive compounds with therapeutic potential.

The indole ring system is a hallmark of this compound, contributing to its aromatic stability and reactivity. The presence of the ethyl group at the 7-position of the indole ring adds to its structural complexity and may influence its pharmacokinetic properties. The phenylbutanoic acid moiety introduces additional functionality, including a carboxylic acid group that can participate in hydrogen bonding and other intermolecular interactions.

Recent research has focused on the synthesis and characterization of this compound, employing advanced techniques such as microwave-assisted synthesis and high-resolution mass spectrometry. These studies have provided insights into its stability, solubility, and reactivity under various conditions. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain enzymes, making it a promising lead for drug development.

In terms of applications, 2-(7-Ethyl-1H-indol-3-yl)-4-Oxo-4-Phenylbutanoic Acid has shown potential in the field of neuroscience, where it may act as a modulator of neurotransmitter systems. Additionally, its ability to form stable complexes with metal ions has led to investigations into its use in metalloenzyme mimicry and catalysis.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the indole derivative followed by coupling reactions to introduce the phenylbutanoic acid moiety. Optimization of reaction conditions, such as temperature and solvent choice, has been crucial in achieving high yields and purity levels.

From an environmental perspective, studies have been conducted to assess the biodegradability and ecological impact of this compound. Preliminary results suggest that it exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its potential use in sustainable chemical processes.

In conclusion, 2-(7-Ethyl-1H-indol-3-yl)-4-Oxo-4-Phenylbutanoic Acid (CAS No: 937605-05-5) is a versatile compound with a wealth of opportunities for further exploration. Its unique structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable tool in both academic research and industrial applications.

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